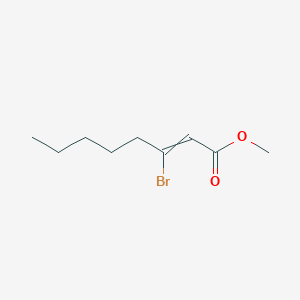Methyl 3-bromooct-2-enoate
CAS No.: 832734-25-5
Cat. No.: VC19014534
Molecular Formula: C9H15BrO2
Molecular Weight: 235.12 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 832734-25-5 |
|---|---|
| Molecular Formula | C9H15BrO2 |
| Molecular Weight | 235.12 g/mol |
| IUPAC Name | methyl 3-bromooct-2-enoate |
| Standard InChI | InChI=1S/C9H15BrO2/c1-3-4-5-6-8(10)7-9(11)12-2/h7H,3-6H2,1-2H3 |
| Standard InChI Key | CPVWVZJZYJUGQU-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCC(=CC(=O)OC)Br |
Introduction
Structural and Molecular Characteristics
Methyl 3-bromooct-2-enoate belongs to the class of α,β-unsaturated esters with the molecular formula C₉H₁₅BrO₂ and a molecular weight of 235.12 g/mol . The compound features a Z-configured double bond between the C2 and C3 positions, as confirmed by nuclear magnetic resonance (NMR) spectroscopy . The bromine atom at C3 introduces significant electrophilicity, making the compound reactive toward nucleophilic attack.
The 2D structure includes an octyl chain extending from the ester oxygen, while the 3D conformation reveals a planar geometry around the double bond due to conjugation with the carbonyl group . Computational studies using PubChem’s tools predict a XLogP3 value of 3.8, indicating moderate lipophilicity, and a polar surface area of 26.3 Ų, reflecting limited hydrogen-bonding capacity .
Synthesis and Catalytic Pathways
Palladium-Catalyzed Carbonylation
The most efficient synthesis of methyl 3-bromooct-2-enoate involves the palladium-catalyzed carbonylation of terminal alkynes under atmospheric carbon monoxide (CO) pressure. Li et al. (2013) demonstrated that treating 1-octyne with PdBr₂ (5 mol%), CuBr₂ (5 equiv), and methanol in dichloroethane (DCE) at room temperature yields the Z-isomer selectively (>95% purity) . Key reaction parameters include:
| Parameter | Value |
|---|---|
| Catalyst | PdBr₂ (5 mol%) |
| Oxidant | CuBr₂ (5 equiv) |
| Solvent | DCE/MeOH (10:1) |
| Temperature | 25°C |
| Reaction Time | 5 hours |
| Yield | 82% |
This method avoids harsh conditions and preserves stereochemical integrity, making it superior to traditional halogenation routes .
Alternative Halogenation Strategies
Physicochemical Properties
Experimental and computed data for methyl 3-bromooct-2-enoate are summarized below:
The compound’s low water solubility (<0.1 mg/mL) and moderate volatility necessitate storage under inert conditions to prevent decomposition .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (400 MHz, CDCl₃): δ 6.29 (s, 1H, =CH), 3.75 (s, 3H, OCH₃), 2.57 (t, J = 7.6 Hz, 2H, CH₂), 1.65–1.61 (m, 2H), 1.34–1.31 (m, 4H), 0.90 (t, J = 6.8 Hz, 3H, CH₃) .
-
¹³C NMR (100 MHz, CDCl₃): δ 164.7 (C=O), 142.7 (C-Br), 118.9 (=CH), 51.5 (OCH₃), 43.6 (CH₂), 30.6–13.9 (alkyl chain) .
The absence of coupling between the vinylic proton and adjacent carbons confirms the Z-configuration .
Infrared (IR) Spectroscopy
Key IR absorptions (CH₂Cl₂):
-
1731 cm⁻¹: Ester C=O stretch.
-
1633 cm⁻¹: C=C stretch conjugated to carbonyl.
Applications in Organic Synthesis
Methyl 3-bromooct-2-enoate is a pivotal building block in:
-
Cross-Coupling Reactions: Suzuki-Miyaura couplings with arylboronic acids yield biarylacrylates for drug discovery .
-
Cyclopropanation: Transition metal-catalyzed reactions with diazo compounds generate strained cyclopropane derivatives.
-
Polymer Chemistry: Serves as a monomer in synthesizing brominated polyesters with flame-retardant properties.
A recent study utilized this compound to synthesize γ-bromo-α,β-unsaturated ketones, intermediates in anticancer agent development .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume